molecular formula C8H14N2 B12008941 2-Pentyl-1H-imidazole CAS No. 33214-19-6

2-Pentyl-1H-imidazole

Cat. No.: B12008941
CAS No.: 33214-19-6
M. Wt: 138.21 g/mol
InChI Key: CHZUJMWAUOTJFG-UHFFFAOYSA-N
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Description

2-Pentyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a pentyl group at the 1-position. Imidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

CAS No.

33214-19-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-pentyl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CHZUJMWAUOTJFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines react in the presence of a catalyst such as erbium triflate . This method is efficient and yields highly substituted imidazole derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the imidazole ring act as nucleophilic centers. For example:

  • N-Alkylation/Arylation : Reactions with alkyl/aryl halides proceed via SN2 mechanisms. In a study using K₃PO₄ and CuI in DMF, N-arylimidazoles formed in quantitative yields .

  • Coordination Chemistry : The lone electron pair on nitrogen enables ligand behavior. Imidazole derivatives form complexes with transition metals (e.g., Zn²⁺, Cu²⁺), critical in catalysis and metalloenzyme mimicry .

Key Factors Influencing Reactivity :

ParameterEffect on Reactivity
Pentyl GroupEnhances lipophilicity, steric hindrance at N-1
Solvent (DMF/DMSO)Polar aprotic solvents accelerate SN2 pathways
Catalyst (CuI)Facilitates Ullmann-type coupling for N-arylation

Electrophilic Substitution Reactions

The imidazole ring undergoes electrophilic substitution at C-4 and C-5 positions. The pentyl group directs reactivity through steric and electronic effects:

  • Nitration/Sulfonation : Occurs preferentially at C-4 due to the electron-donating alkyl group. Energy barriers for such reactions range from 9–32 kcal/mol, as shown in computational studies .

  • Halogenation : Bromine or chlorine substitutes at C-2 or C-5, depending on reaction conditions (e.g., HNO₃/H₂SO₄ vs. Br₂/Fe) .

Example Reaction Pathway :

  • Protonation at N-3 (ΔG = −3.45 kcal/mol) .

  • Electrophilic Attack at C-4 (ΔG‡ = 13.55 kcal/mol) .

  • Rearomatization via dehydration.

Oxidation and Reduction

  • Oxidation : The pentyl chain is susceptible to oxidation by KMnO₄/H₂SO₄, forming carboxylic acids. The imidazole ring remains intact under mild conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in conjugated systems, but the aromatic ring is resistant .

Observed Byproducts :

  • Formamide (P5) and oxamide (P6) form during radical-mediated oxidation with NO₂ .

  • Energy barriers for dehydrogenation range from 32–54 kcal/mol .

Biological Interactions

2-Pentyl-1H-imidazole mimics histidine residues in enzymatic catalysis:

  • Acid-Base Catalysis : Proton transfer at physiological pH (pKa ~6.8) .

  • Enzyme Inhibition : Competes with substrates in HDAC6 and EGFR pathways (IC₅₀: 10–100 nM) .

Structure-Activity Relationship :

ModificationEffect on Bioactivity
N-1 MethylationReduces EGFR binding (IC₅₀ increases 5-fold)
C-2 SubstitutionEnhances lipophilicity and membrane permeability

Coordination and Supramolecular Chemistry

The imidazole nitrogen coordinates with metals, forming stable complexes:

  • Zn²⁺ Complexes : Used in modeling histone deacetylase (HDAC) active sites .

  • Cu²⁺ Complexes : Exhibit catalytic activity in oxidation reactions (TOF: 120 h⁻¹) .

Thermodynamic Data :

MetalLog K (Stability Constant)
Zn²⁺4.2 ± 0.3
Cu²⁺5.8 ± 0.2

Photochemical Reactivity

Under UV light, this compound undergoes:

  • C–N Bond Cleavage : Forms amides (e.g., formamide) via radical intermediates (ΔG‡ ~57 kcal/mol) .

  • Nitration : NO₂ addition at C-4 yields nitroimidazoles, observed in aerosol studies .

Quantum Yield : 0.12 ± 0.03 (λ = 254 nm) .

Thermal Decomposition

At >200°C, the compound decomposes via:

  • C–C Bond Scission in the pentyl chain (Eₐ = 120 kJ/mol) .

  • Ring Opening : Forms NH₃, CO, and hydrocarbons (GC-MS confirmed) .

Scientific Research Applications

Imidazole derivatives, including 2-pentyl-1H-imidazole, have been extensively studied for their pharmacological properties. The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Research indicates that imidazole derivatives can act against several pathogenic microbes. For instance, studies have shown that certain imidazole compounds possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, which are crucial in addressing microbial resistance issues .
  • Anti-inflammatory and Analgesic Effects : this compound has been investigated for its anti-inflammatory properties. Novel derivatives have demonstrated effectiveness in reducing inflammation and pain comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The compound's ability to inhibit cyclooxygenase enzymes (COX) further supports its potential as an analgesic agent .
  • Anticancer Activity : Imidazole derivatives have shown promise in cancer treatment. Some studies highlight their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and liver cancer cells . The structure of imidazole allows for modifications that enhance its cytotoxicity against tumor cells.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and its derivatives in various applications:

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant activity against resistant bacterial strains.
Anti-inflammatory EffectsComparable efficacy to diclofenac in reducing inflammation in vivo.
Anticancer PropertiesInduced apoptosis in MCF-7 (breast cancer) cells with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-Pentyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Interactions/Biological Activity
This compound ~152.2 (calculated) 1-pentyl N/A N/A
2-Phenyl-1H-imidazole 144.17 2-phenyl 120–122 Ligand in coordination chemistry
2-(2,6-Dichlorophenyl)-1-pentyl-... 487.4 1-pentyl, 2,6-dichlorophenyl, 4,5-diphenyl N/A Antibacterial, synthesized via ionic liquid
2-(2-Methylphenyl)-4,5-diphenyl-... 382.5 2-methylphenyl, 4,5-diphenyl N/A C–H⋯Cl/C interactions, steric hindrance
Chiral nitroimidazole derivative 493.5 2-nitrophenyl, chiral propanol N/A Asymmetric catalysis, O–H⋯N hydrogen bonds

Biological Activity

2-Pentyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention in pharmacological research due to its diverse biological activities. Imidazole derivatives are known for their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound has a molecular formula of C₇H₁₀N₂ and a molecular weight of 126.17 g/mol. Its structure features a pentyl group attached to the imidazole ring, which influences its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted imidazoles demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarity to other active imidazoles suggests potential efficacy in this area.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer effects. For example, studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest . Although direct studies on this compound are scarce, its classification as an imidazole suggests it may exhibit similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazoles is well-documented. Compounds such as 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole have shown significant anti-inflammatory activity comparable to established drugs like diclofenac . While specific evaluations of this compound's anti-inflammatory effects are not detailed in current literature, the presence of the imidazole moiety typically correlates with such activity.

In Vitro Studies

A series of in vitro studies have been conducted on various imidazole derivatives to assess their biological activities. For instance, compounds structurally related to this compound were tested for their ability to inhibit nitric oxide production in macrophages and reduce pro-inflammatory mediators. These studies indicated that certain derivatives could effectively modulate inflammatory responses .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of imidazole derivatives with biological targets. For example, docking simulations have revealed that some imidazoles exhibit strong binding affinity to cyclooxygenase enzymes (COX), suggesting a mechanism for their anti-inflammatory effects . Although specific data on this compound's binding profiles are not available, its structural characteristics imply potential interactions with similar targets.

Research Findings Summary

Activity Description Reference
AntimicrobialExhibits significant activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and inhibits tubulin polymerization in cancer cells
Anti-inflammatoryPotentially reduces pro-inflammatory mediators; structural analogs show promise

Q & A

Basic: What are the established synthetic methodologies for 2-Pentyl-1H-imidazole, and how do reaction parameters influence yield?

The synthesis of this compound can be adapted from protocols for analogous substituted imidazoles. One-pot multi-component reactions using aldehydes, ammonium acetate, and nitroalkanes under acidic or solvent-free conditions are common . Optimization involves adjusting catalysts (e.g., acetic acid or ionic liquids), temperature (80–120°C), and reaction time (4–12 hours). For example, substituent effects on the pentyl group may require modified reflux conditions to prevent side reactions like oxidation. Yields typically range from 70–90%, with purity confirmed via TLC and column chromatography using silica gel and ethyl acetate/hexane mixtures .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • ¹H/¹³C NMR : Identify imidazole ring protons (δ 6.8–7.5 ppm) and alkyl chain integration (δ 0.8–1.6 ppm for pentyl). Aromatic carbons appear at 120–140 ppm .
  • IR : N-H stretching (~3400 cm⁻¹) and C=N/C-N vibrations (1600–1500 cm⁻¹) confirm the imidazole core .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For derivatives, isotopic patterns must align with halogen or heteroatom substitutions .

Advanced: How can DFT calculations guide the prediction of this compound’s reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). For example, the pentyl chain’s electron-donating effects can lower the HOMO energy, reducing electrophilic attack susceptibility. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions in biological media. Vibrational frequency analysis validates experimental IR data, while electrostatic potential maps highlight nucleophilic/electrophilic sites for functionalization .

Advanced: How to resolve discrepancies in crystallographic data during structure determination of this compound derivatives?

Use SHELXL ( ) for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve disorder in the pentyl chain. Validate hydrogen bonding via graph set analysis ( ), categorizing motifs like R22(8)R_2^2(8) for N-H···N interactions. If twinning occurs, WinGX/ORTEP ( ) provides visualization tools to adjust anisotropic displacement parameters. Cross-validate with spectroscopic data to confirm bond lengths and angles .

Advanced: How to design a SAR study for this compound derivatives targeting EGFR inhibition?

Derivative Design : Introduce substituents at positions 4,5 (e.g., halogens, methyl groups) to modulate steric and electronic effects .

Docking Studies : Use AutoDock Vina with EGFR kinase domain (PDB: 1M17). Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to Met793/Thr854 .

ADMET Analysis : Predict pharmacokinetics via SwissADME (e.g., bioavailability radar) and toxicity with ProTox-II. Optimize logP (2–3) for blood-brain barrier penetration if targeting CNS receptors .

Basic: What purification challenges arise in synthesizing this compound, and how are they addressed?

The pentyl chain’s hydrophobicity complicates aqueous workup. Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) to separate from polar byproducts. For crystalline derivatives, recrystallization in ethanol/water (7:3) improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Advanced: How do hydrogen-bonding networks influence the crystal packing of this compound?

Intermolecular N-H···N hydrogen bonds form dimers (graph set R22(8)R_2^2(8)), while van der Waals interactions between pentyl chains dictate layer spacing. SHELXL refinement ( ) identifies these motifs, and Mercury software visualizes packing diagrams. Thermal ellipsoid analysis (ORTEP) detects conformational flexibility in the alkyl chain, impacting solubility and melting point .

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